1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydropyridines
Preparation Methods
The synthesis of 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with methyl acrylate under specific conditions to form the desired tetrahydropyridine derivative . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar tetrahydropyridine derivatives:
1-Benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate: This compound has a hydroxyl group at the 5-position, which may alter its reactivity and biological activity.
Methyl 1-Benzyl-5-(tert-butoxycarbonylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate: The presence of a tert-butoxycarbonylamino group can influence the compound’s stability and solubility.
Methyl 5-amino-1-Benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate: The amino group at the 5-position can enhance the compound’s potential for forming hydrogen bonds, affecting its interactions with biological targets.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c1-11-7-13(14(16)17)10-15(8-11)9-12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3,(H,16,17) |
InChI Key |
DYTQQCNZQCNQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=C1)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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